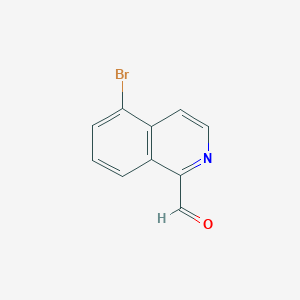

5-Bromoisoquinoline-1-carbaldehyde

Description

Significance of Isoquinoline (B145761) Scaffolds in Advanced Synthetic Chemistry

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. glpbio.com This core is present in a vast number of natural products, most notably a wide array of plant alkaloids like papaverine (B1678415) and morphine, which exhibit potent physiological effects. slideshare.net The presence of the isoquinoline framework in these bioactive molecules has spurred extensive research into its derivatives.

In medicinal chemistry, isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anesthetic properties. slideshare.netuni.luguidechem.com Consequently, the development of efficient synthetic methods to construct and functionalize the isoquinoline core remains an active area of research. organic-chemistry.org The scaffold's rigid structure provides a defined three-dimensional arrangement for appended functional groups, making it an ideal template for designing molecules that can interact with specific biological targets. glpbio.com Beyond pharmaceuticals, isoquinolines serve as ligands in asymmetric synthesis and as components in fluorescent probes and advanced materials. harvard.edu

The Strategic Role of Halogenation and Aldehyde Functionality in Molecular Design

The introduction of halogen atoms and aldehyde groups onto a molecular scaffold like isoquinoline is a key strategy in modern molecular design, offering chemists precise control over a molecule's properties and reactivity.

Halogenation is a powerful tool in medicinal chemistry to enhance the therapeutic potential of lead compounds. organic-chemistry.orgchemicalbook.com Halogen atoms, such as bromine, can modulate a molecule's lipophilicity, which affects its ability to cross biological membranes, and can improve metabolic stability, prolonging its lifetime in the body. smolecule.comresearchgate.net Furthermore, halogens can participate in "halogen bonding," a type of non-covalent interaction that can help a drug molecule bind more effectively to its biological target. smolecule.comresearchgate.net In synthetic chemistry, the bromine atom in a compound like 5-bromoisoquinoline (B27571) acts as a versatile chemical handle. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions), allowing for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgsigmaaldrich.com

The aldehyde functional group (a formyl group) is one of the most useful and reactive functionalities in organic synthesis. slideshare.net Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, making it a gateway for constructing more complex structures. Aldehydes can be easily oxidized to carboxylic acids, reduced to alcohols, or converted into imines, alkenes (via the Wittig reaction), and cyanohydrins. researchgate.net This reactivity makes aldehydes, such as the one in 5-bromoisoquinoline-1-carbaldehyde, crucial intermediates for building diverse molecular frameworks.

Overview of Current Research Trajectories Pertaining to this compound

While this compound is not yet widely documented in extensive research literature, its structure suggests clear and promising research applications based on the established chemistry of its constituent parts. uni.lu Current research trajectories can be inferred from the synthesis and application of its precursors and closely related analogues.

Synthetic Utility: The primary research focus for a compound like this compound is its use as a bifunctional building block. The presence of both a bromine atom at the 5-position and an aldehyde at the 1-position allows for sequential, regioselective modifications.

A plausible synthetic route to this compound starts with the commercially available 5-bromoisoquinoline. The aldehyde group can be introduced at the C-1 position through a formylation reaction. One established method involves a lithiation reaction using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting organolithium intermediate with a formylating agent such as N,N-dimethylformamide (DMF). guidechem.com This type of procedure is a standard and effective way to install aldehyde groups onto aromatic rings activated by a halogen.

Research Applications:

Medicinal Chemistry: Research efforts would likely involve using this compound as an intermediate in the synthesis of potential therapeutic agents. For instance, the aldehyde group can be converted into a thiosemicarbazone, a functional group known to exhibit antitumor activity in other isoquinoline derivatives. The bromine atom could then be used in a palladium-catalyzed coupling reaction to introduce further diversity, aiming to optimize biological activity. guidechem.com

Elaboration of the Aldehyde: The aldehyde can undergo various condensation reactions to form Schiff bases or be used in multi-component reactions to rapidly assemble complex heterocyclic systems.

Cross-Coupling Reactions: The bromo-substituent can be exploited in cross-coupling chemistry to synthesize novel 5-aryl, 5-alkenyl, or 5-alkynyl isoquinoline-1-carbaldehydes, which can then be further modified via their aldehyde group.

In essence, the research trajectory for this compound is centered on its strategic use in multi-step syntheses to generate libraries of novel and complex isoquinoline derivatives for evaluation in drug discovery and materials science.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO |

| Monoisotopic Mass | 234.96329 Da |

| SMILES | C1=CC2=C(C=CN=C2C=O)C(=C1)Br |

| InChIKey | KCOOQXUNVYMHGV-UHFFFAOYSA-N |

Data sourced from PubChemLite. uni.lu

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-bromoisoquinoline |

| 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde |

| N,N-dimethylformamide (DMF) |

| n-butyllithium (n-BuLi) |

| Morphine |

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

5-bromoisoquinoline-1-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-6H |

InChI Key |

KCOOQXUNVYMHGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=O)C(=C1)Br |

Origin of Product |

United States |

Exploration of Chemical Reactivity and Transformative Potential of 5 Bromoisoquinoline 1 Carbaldehyde

Electrophilic and Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the isoquinoline (B145761) ring at the C-5 position is a key site for functionalization through both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the electron-deficient isoquinoline ring is susceptible to substitution by various nucleophiles. This type of reaction allows for the introduction of a wide range of functional groups. For instance, nucleophiles such as amines and thiols can displace the bromide ion, typically in the presence of a base, to form the corresponding 5-aminoisoquinoline (B16527) or 5-thioisoquinoline derivatives. The reactivity in SNAr reactions is influenced by the electronic nature of the isoquinoline ring and the reaction conditions.

Electrophilic Aromatic Substitution: While the isoquinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the deactivating effect of the nitrogen atom, electrophilic substitution can still occur. However, directing effects of the existing substituents play a crucial role. The bromine atom is a deactivating but ortho-, para-directing group, while the aldehyde group is a deactivating and meta-directing group. The position of further substitution will depend on the interplay of these directing effects and the reaction conditions. For example, nitration or halogenation would likely occur at a position influenced by the combined directing effects of the bromo and aldehyde groups.

Oxidative and Reductive Transformations of the Aldehyde Functional Group

The aldehyde group at the C-1 position is readily transformed through oxidation and reduction, providing access to other important functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. smolecule.com This transformation is a common and valuable reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com The resulting 5-bromoisoquinoline-1-carboxylic acid can serve as a precursor for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction: The aldehyde group can be reduced to a primary alcohol. This reduction can be achieved using various reducing agents. Metal hydrides like sodium borohydride (B1222165) (NaBH4) are commonly used for this purpose. The product of this reaction, (5-bromoisoquinolin-1-yl)methanol, opens up further synthetic possibilities, such as ether formation or conversion to the corresponding halide.

Condensation Reactions and Imine Formation from the Carbaldehyde Moiety

The carbaldehyde group of 5-Bromoisoquinoline-1-carbaldehyde readily participates in condensation reactions, most notably the formation of imines (also known as Schiff bases).

Imines are formed by the reaction of the aldehyde with primary amines. lumenlearning.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comyoutube.comlibretexts.org The formation of the C=N double bond in the imine product is a reversible process. youtube.comlibretexts.org The reaction rate is often optimal at a slightly acidic pH, around 4-5. masterorganicchemistry.com At very low pH, the amine nucleophile is protonated and no longer nucleophilic, while at high pH, there is insufficient acid to catalyze the removal of the hydroxyl group in the intermediate. lumenlearning.comlibretexts.org These imine derivatives are themselves valuable intermediates, which can be further reduced to secondary amines or used in other transformations.

| Reactant | Product Type | Key Features |

| Primary Amine | Imine (Schiff Base) | Formation of a C=N double bond. Reaction is reversible and often acid-catalyzed. lumenlearning.commasterorganicchemistry.comyoutube.comlibretexts.org |

| Secondary Amine | Enamine | Formed from aldehydes or ketones reacting with secondary amines. lumenlearning.com |

| Y-NH2 type reagents | Various C=N compounds | A range of reagents with an -NH2 group can react to form compounds with a carbon-nitrogen double bond. libretexts.org |

Cross-Coupling Reactions with Diverse Nucleophilic and Organometallic Reagents

The bromine atom at the C-5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-isoquinoline with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds and introduce aryl or vinyl groups at the C-5 position.

Heck Coupling: In a Heck reaction, the this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a 5-alkenylisoquinoline derivative.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromo-compound with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. It can be used to couple the this compound with various primary or secondary amines to produce 5-aminoisoquinoline derivatives.

An efficient palladium-catalyzed cross-coupling method has been described for the related compound 5-bromo-1,2,3-triazine, which allowed for the preparation of a range of (hetero)aryl-1,2,3-triazines in high yields. uzh.chnih.govresearchgate.net This highlights the general utility of palladium catalysis for the functionalization of bromo-substituted N-heterocycles.

Chemo- and Regioselectivity Considerations in Synthetic Modifications

The presence of two distinct reactive sites—the bromine atom and the aldehyde group—in this compound necessitates careful consideration of chemo- and regioselectivity in its synthetic transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when performing a reduction, a mild reducing agent like sodium borohydride will selectively reduce the aldehyde group without affecting the bromine atom. Conversely, harsher reducing conditions might lead to the reduction of both the aldehyde and the C-Br bond. Similarly, in cross-coupling reactions, the reaction conditions can be tuned to favor the reaction at the C-Br bond while leaving the aldehyde group intact.

Regioselectivity is crucial when considering further substitution on the isoquinoline ring. The directing effects of the existing bromo and aldehyde groups will determine the position of incoming electrophiles in electrophilic aromatic substitution reactions. The interplay between the ortho-, para-directing bromo group and the meta-directing aldehyde group will dictate the regiochemical outcome, which can often be a mixture of products. Understanding these directing effects is key to predicting and controlling the outcome of such reactions. Research on polyfunctionalized pyrroles has demonstrated that the regioselectivity of reactions like oxidation and the Wittig reaction can be controlled, leading to the selective functionalization of one formyl group over another. researchgate.net

Derivatization and Structural Modification Studies of 5 Bromoisoquinoline 1 Carbaldehyde

Synthesis and Advanced Characterization of Substituted Isoquinoline-1-carbaldehyde (B1296187) Derivatives

The synthesis of derivatives based on the isoquinoline-1-carbaldehyde core is achieved through various strategic approaches. A common method involves the modification of pre-existing substituted isoquinolines. For instance, substituted 1-methylisoquinolines can be oxidized to the corresponding 1-carbaldehydes. One established method utilizes selenium dioxide for this transformation. nih.govresearchgate.net Other multi-step sequences involve converting the methyl group into an amide, which is then oxidized to the desired aldehyde. nih.gov

Modern synthetic methods have enabled the rapid construction of highly substituted isoquinolines from multiple components in a single operation. One such versatile technique involves the metalation of o-tolualdehyde tert-butylimines, followed by trapping the resulting anion with a nitrile. This convergent assembly provides a direct route to 3-substituted isoquinolines. harvard.edu

The characterization of these synthesized derivatives relies on a suite of advanced analytical techniques. acs.org Mass spectrometry (MS), particularly with electrospray ionization (ESI), is crucial for determining molecular weight. Isoquinoline (B145761) alkaloids typically show strong [M]⁺ or [M+H]⁺ ions in positive ion mode. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure, revealing the specific positions of substituents on the isoquinoline ring. acs.orgacs.org Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic C=O stretch of the aldehyde and the C≡N stretch in cyano-substituted derivatives. acs.org For crystalline compounds, single-crystal X-ray diffraction offers unambiguous determination of the three-dimensional structure and absolute configuration. acs.org

Table 1: Spectroscopic Data for Characterized Isoquinoline Derivatives

| Compound Name | Key IR Peaks (cm⁻¹) | ¹H NMR Signals (ppm, solvent) | Reference |

|---|---|---|---|

| (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione | 3171 (N-H), 2219 (C≡N), 1718 (C=O) | 6.77 (s, 1H, CH at C-5), 4.42 (s, 1H, CH at C-8), 2.27 (s, 3H, COCH₃) (CDCl₃) | acs.org |

| (7R, 8S)-7-acetyl-3-[N-(4-chlorophenyl)carbamoylmethylsulfanyl]-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline | 3302 (N-H), 2214 (C≡N), 1702 (C=O, acetyl), 1686 (C=O, amide) | Not specified | acs.org |

Exploration of Analogues with Varied Halogenation Patterns and Substituents

The bromine atom on 5-Bromoisoquinoline-1-carbaldehyde is a versatile handle for creating analogues with diverse substituents. However, the synthesis of isoquinolines with different halogenation patterns is also of significant interest. Direct bromination of the isoquinoline system can be challenging but is achievable using specific reagents and catalysts. google.com A high-yielding method for preparing 5- or 8-bromoisoquinoline (B29762) derivatives involves reacting isoquinoline with a brominating agent like N-bromosuccinimide in the presence of an acid catalyst such as sulfuric acid. google.com

Furthermore, synthetic strategies allow for the introduction of other halogens and varied substituents at different positions. A flexible method for building substituted isoquinolines allows for the selective preparation of, for example, 4-chloroisoquinolines by varying reaction work-up conditions after the initial assembly. harvard.edu Trapping an intermediate with hexachloroethane (B51795) can yield the chlorinated product. harvard.edu This same methodology can be used to introduce other groups; for instance, adding methyl iodide to an appropriately functionalized precursor resulted in the synthesis of 5-fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline, demonstrating the ability to create complex substitution patterns. harvard.edu Research has also detailed the synthesis of various other substituted isoquinoline-1-carbaldehydes, such as 4-amino, 4-methylamino, 4-acetoxy-5-methyl, and 5-acetoxy-4-methyl derivatives, starting from bromo- or dimethyl-substituted isoquinolines. nih.govresearchgate.net

Table 2: Examples of Substituted Isoquinoline-1-Carbaldehyde Precursors and Derivatives

| Starting Material | Reaction/Reagents | Product | Reference |

|---|---|---|---|

| 4-Bromo-1-methylisoquinoline | 1. Amination (e.g., NH₄OH) 2. Conversion to amide 3. Oxidation | 4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | nih.gov |

| 1,5-Dimethylisoquinoline | 1. N-Oxidation 2. Rearrangement 3. Hydrolysis 4. Acetylation 5. Oxidation | 4-Acetoxy-5-methylisoquinoline-1-carbaldehyde | nih.govresearchgate.net |

| 1,4-Dimethylisoquinoline | 1. Sulfonation 2. KOH fusion 3. Acetylation 4. Oxidation | 5-Acetoxy-4-methylisoquinoline-1-carbaldehyde | nih.govresearchgate.net |

Design and Synthesis of Hybrid Structures Incorporating the Isoquinoline Carbaldehyde Core

The isoquinoline-1-carbaldehyde framework serves as a valuable building block for constructing more complex, hybrid molecular architectures. These hybrid structures often fuse the isoquinoline core with other heterocyclic systems, a strategy employed to explore novel chemical space.

A notable example is the synthesis of coumarin-based pyrrolo[2,1-a]isoquinoline (B1256269) carbaldehydes. nih.gov This is achieved through a three-component reaction where an isoquinolinium ylide, formed from isoquinoline and a bromoacetophenone, undergoes a [3+2] cycloaddition with a coumarin-containing aldehyde. This process efficiently generates a polycyclic system that incorporates both the isoquinoline and coumarin (B35378) motifs. nih.gov

Another approach involves the intramolecular cyclization of suitably functionalized isoquinolines. For instance, 7-acetyl-3-(N-arylcarbamoyl-methylsulfanyl)-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolines can be cyclized under basic conditions (sodium methoxide (B1231860) in methanol). acs.org This intramolecular Thorpe–Ziegler cyclization leads to the formation of dihydrothieno[2,3-c]isoquinolines. These can be further elaborated, for example, by reacting with triethyl orthoformate to yield complex pyrimidothienoisoquinoline derivatives. acs.org These synthetic routes highlight the utility of the isoquinoline scaffold in creating diverse and complex fused heterocyclic systems. acs.orgnih.gov

Elucidation of Structure-Reactivity Relationships in Functionalized Isoquinoline Systems

Understanding the relationship between the structure of a functionalized isoquinoline and its chemical reactivity is fundamental for designing efficient synthetic routes and novel molecules. The substituents on the isoquinoline ring significantly influence the reactivity of other functional groups.

A versatile synthetic method developed for constructing highly substituted isoquinolines demonstrates a clear structure-reactivity relationship based on reaction conditions. harvard.edu In this system, the fate of a key intermediate can be directed towards different products by altering the work-up procedure. For example, after the initial reaction sequence, quenching the reaction under specific conditions can lead to the formation of a 1-tert-butylamino isoquinoline. Alternatively, treatment with trifluoroacetic acid can promote a different reaction pathway, while trapping with an electrophile like hexachloroethane before work-up yields a 4-chloroisoquinoline. harvard.edu This illustrates how subtle changes in the reaction environment can exploit different reactive pathways inherent in the substituted isoquinoline intermediate.

This principle extends to intramolecular reactions, where the pre-existing substitution pattern dictates the feasibility and outcome of cyclization events. The Thorpe-Ziegler cyclization that forms thieno[2,3-c]isoquinolines, for example, is dependent on the presence and relative positioning of the nitrile and the active methylene (B1212753) group on the side chain at the 3-position. acs.org These studies underscore the intricate interplay between the substitution pattern and the chemical behavior of the isoquinoline system, providing a predictive framework for synthetic planning. harvard.edu

Mechanistic Investigations into Reactions Involving 5 Bromoisoquinoline 1 Carbaldehyde

Elucidation of Proposed Reaction Pathways for Isoquinoline (B145761) Formation and Derivatization

The formation and derivatization of the isoquinoline scaffold from precursors like 5-Bromoisoquinoline-1-carbaldehyde can proceed through several established synthetic routes. These pathways often involve the construction of the heterocyclic ring system through cyclization reactions.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, primarily rely on electrophilic aromatic substitution and are often best suited for electron-rich carbocyclic precursors. nih.gov The Bischler-Napieralski synthesis, for instance, involves the cyclization of an acylated β-phenylethylamine using a Lewis acid, followed by dehydrogenation to yield the aromatic isoquinoline. pharmaguideline.com The Pictet-Spengler synthesis, on the other hand, proceeds through the acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde. pharmaguideline.com

More contemporary methods have expanded the scope of isoquinoline synthesis, allowing for a wider range of substituents and functionalities. Palladium-catalyzed α-arylation of ketones followed by cyclization offers a convergent approach to polysubstituted isoquinolines. nih.gov This method allows for the combination of readily available starting materials in a regioselective manner. nih.gov Another modern approach involves the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produces densely functionalized isoquinolines. organic-chemistry.org

The derivatization of the isoquinoline core, including compounds like this compound, can be achieved through various reactions. The bromine atom at the 5-position serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, and other functional groups. orgsyn.org The carbaldehyde group at the 1-position is also a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds. For example, it can be condensed with thiosemicarbazide (B42300) to form thiosemicarbazones. researchgate.net

| Reaction Name | Key Reactants | General Mechanism | Typical Products |

|---|---|---|---|

| Bischler-Napieralski Synthesis | Acylated β-phenylethylamine, Lewis acid | Electrophilic cyclization followed by dehydration | 1-Substituted-3,4-dihydroisoquinolines, then isoquinolines pharmaguideline.com |

| Pictet-Spengler Synthesis | Arylethanamine, Aldehyde/Ketone, Acid catalyst | Imine formation followed by acid-catalyzed cyclization | 1,2,3,4-Tetrahydroisoquinolines pharmaguideline.com |

| Palladium-Catalyzed α-Arylation/Cyclization | o-Halobenzaldehydes, Ketones, Palladium catalyst | α-Arylation of ketone enolate followed by intramolecular condensation | Polysubstituted isoquinolines nih.gov |

| Copper-Catalyzed Three-Component Reaction | 2-Bromoaryl ketones, Terminal alkynes, Acetonitrile | Tandem reaction involving N-atom transfer and cyclization | Densely functionalized isoquinolines organic-chemistry.org |

Studies on the Catalytic Role of Metal Complexes and Organocatalysts in Reaction Mechanisms

The efficiency and selectivity of reactions involving this compound are often significantly enhanced by the use of catalysts. Both metal complexes and organocatalysts play crucial roles in facilitating these transformations by providing alternative, lower-energy reaction pathways.

Metal Complexes:

Transition metal catalysts, particularly those based on palladium, rhodium, copper, and ruthenium, are extensively used in the synthesis and functionalization of isoquinolines. nih.govorganic-chemistry.org In the context of this compound, palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki and Heck reactions, where the bromo substituent is replaced with various organic moieties. orgsyn.org The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination.

Rhodium(III) catalysts have been shown to be effective in the one-pot synthesis of isoquinolines through C-H bond activation of in situ generated oximes and subsequent cyclization with internal alkynes. organic-chemistry.org Similarly, ruthenium(II) catalysts can facilitate the C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides to produce isoquinolines without the need for an external oxidant. organic-chemistry.org Copper(I) catalysts are employed in multicomponent reactions to construct the isoquinoline core from simpler starting materials. organic-chemistry.org

Organocatalysts:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for many transformations. Chiral amines, such as proline and its derivatives, can catalyze reactions by forming transient enamines or iminium ions with carbonyl compounds. nih.govnih.gov In reactions involving aldehydes like this compound, a chiral secondary amine catalyst can react to form a nucleophilic enamine. This enamine can then participate in various reactions, such as Michael additions to nitroolefins. nih.gov The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst.

For instance, the enantioselective α-oxyamination of aldehydes can be achieved using chiral imidazolidinone catalysts in the presence of a single electron transfer (SET) reagent like iron(III) chloride. nih.gov The proposed mechanism involves the formation of an enamine from the aldehyde and the chiral amine catalyst, which is then oxidized by the SET reagent to a radical cation. This intermediate is then trapped by a radical scavenger like TEMPO to afford the α-functionalized product with high enantioselectivity. nih.gov

| Catalyst Type | Specific Catalyst Example | Reaction Type | Role of Catalyst |

|---|---|---|---|

| Metal Complex | Palladium(0) complexes | Suzuki, Heck, and other cross-coupling reactions | Facilitates oxidative addition to the C-Br bond and subsequent C-C bond formation nih.govorgsyn.org |

| Metal Complex | Rhodium(III) complexes | C-H activation/annulation | Activates C-H bonds for cyclization with alkynes organic-chemistry.org |

| Metal Complex | Copper(I) iodide | Multicomponent reactions | Catalyzes the coupling of various components to form the isoquinoline ring organic-chemistry.org |

| Organocatalyst | Chiral secondary amines (e.g., proline derivatives) | Enamine catalysis (e.g., Michael addition) | Forms a transient chiral enamine to induce stereoselectivity nih.gov |

| Organocatalyst | Chiral imidazolidinones | Radical-mediated α-oxyamination | Forms a chiral enamine that undergoes SET oxidation to a radical cation, enabling enantioselective bond formation nih.gov |

Identification of Reaction Intermediates and Kinetic Analysis of Complex Transformations

Understanding the step-by-step mechanism of a chemical reaction requires the identification of transient species, or reaction intermediates, that are formed and consumed during the transformation. numberanalytics.com The study of reaction kinetics, which measures the rate at which a reaction proceeds, provides further insights into the mechanism by revealing the factors that influence the reaction speed.

Identification of Reaction Intermediates:

The detection and characterization of short-lived intermediates in reactions involving this compound can be challenging but are crucial for elucidating the reaction pathway. numberanalytics.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can sometimes be used to observe stable intermediates. However, for highly reactive species, more advanced techniques are often necessary.

Mass spectrometry has proven to be a particularly powerful tool for identifying reaction intermediates, even at very low concentrations. rsc.org By analyzing the mass-to-charge ratio of ions in the reaction mixture, it is possible to detect the presence of proposed intermediates. rsc.org For example, in metal-catalyzed reactions, mass spectrometry can help identify organometallic intermediates where the catalyst is bound to the substrate. rsc.org In organocatalyzed reactions, it can be used to detect the formation of covalent adducts between the catalyst and the substrate, such as enamines or iminium ions.

Kinetic Analysis:

For complex transformations, such as those involving multiple steps and catalytic cycles, kinetic analysis can help to distinguish between different proposed mechanisms. For example, by systematically varying the concentration of the substrate, catalyst, and any other reagents, and observing the effect on the reaction rate, one can gain valuable information about the sequence of events in the catalytic cycle.

Computational Studies on Reaction Energetics and Transition State Geometries

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing detailed information about the energetics of reaction pathways and the structures of transient species that are often difficult to observe experimentally. nih.gov

Reaction Energetics:

Transition State Geometries:

A transition state is a high-energy, transient configuration of atoms that occurs at the peak of the energy barrier between reactants and products. The geometry of the transition state provides crucial information about the mechanism of a reaction. Computational methods can be used to locate and characterize the geometry of transition states. nih.gov

For example, in a catalyzed reaction, the transition state structure can reveal how the catalyst interacts with the substrate to lower the activation energy. In stereoselective reactions, analyzing the geometries and energies of the different possible transition states leading to different stereoisomers can explain the origin of the observed stereoselectivity. nih.gov For instance, in an organocatalyzed reaction involving this compound, computational studies could model the transition state of the enamine intermediate reacting with another molecule, helping to rationalize why one stereoisomer is formed preferentially over the other. nih.gov

| Computational Method | Information Gained | Application to this compound Reactions |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energies, activation barriers, and thermodynamic data nih.gov | Comparing the feasibility of different proposed reaction pathways for isoquinoline formation and derivatization. |

| Transition State Searching | Geometries and energies of transition states nih.gov | Elucidating the structure of the highest energy point along the reaction coordinate, providing insight into the bond-making and bond-breaking processes. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of molecules, solvent effects | Simulating the reaction environment to understand the role of solvent molecules and conformational changes during the reaction. |

Advanced Spectroscopic and Computational Analysis in Research on 5 Bromoisoquinoline 1 Carbaldehyde

Application of Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 5-Bromoisoquinoline-1-carbaldehyde. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals are analyzed. The aromatic protons on the isoquinoline (B145761) ring system exhibit distinct chemical shifts due to the influence of the bromine atom and the aldehyde group. The aldehyde proton typically appears as a singlet at a downfield chemical shift, a characteristic feature of this functional group.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon of the aldehyde group is readily identifiable by its resonance in the downfield region of the spectrum. The carbon atoms of the isoquinoline ring also show characteristic shifts, which are influenced by the electron-withdrawing effects of the bromine and aldehyde substituents.

A detailed analysis of the coupling patterns in both ¹H and ¹³C NMR spectra allows for the confirmation of the substitution pattern on the isoquinoline ring, solidifying the structural assignment of this compound.

Mass Spectrometric Techniques for Precise Molecular and Fragment Characterization

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule, confirming the presence of bromine.

The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺). The isotopic pattern of this peak, with two signals of nearly equal intensity separated by two mass units, is a definitive indicator of the presence of a single bromine atom.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for isoquinoline derivatives involve the loss of small neutral molecules or radicals. For this compound, characteristic fragments may arise from the loss of the formyl radical (CHO), the bromine atom (Br), or a combination of both. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Infrared and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound. These complementary techniques provide a vibrational fingerprint of the molecule.

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring are observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

X-ray Crystallography in the Determination of Solid-State Molecular Architectures

A single crystal X-ray diffraction study of an isoquinoline derivative would provide the exact coordinates of each atom in the crystal lattice. eurjchem.com This information allows for the precise determination of the planarity of the isoquinoline ring system and the orientation of the bromo and carbaldehyde substituents. Intermolecular interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, can also be identified and characterized. eurjchem.com These interactions play a crucial role in the packing of the molecules in the crystal and can influence the physical properties of the solid material. researchgate.neteurjchem.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Methodologies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics methodologies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. researchgate.netnih.gov While a specific QSAR study on this compound was not found in the search results, the principles can be applied to isoquinoline derivatives in general. japsonline.comjapsonline.comresearchgate.net

In a QSAR study of isoquinoline derivatives, a set of molecular descriptors would be calculated for each compound. japsonline.com These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.netnih.gov

Strategic Applications of 5 Bromoisoquinoline 1 Carbaldehyde in Complex Organic Synthesis

Utilization as a Key Building Block for Diverse Heterocyclic Compounds

The inherent reactivity of the aldehyde and bromo functionalities in 5-Bromoisoquinoline-1-carbaldehyde makes it an exceptional precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde group readily undergoes condensation reactions with various nucleophiles, while the bromine atom is amenable to a range of cross-coupling reactions.

A prominent application is the synthesis of thiosemicarbazones, which are themselves valuable intermediates and potential bioactive molecules. The condensation of this compound with thiosemicarbazide (B42300) derivatives yields the corresponding thiosemicarbazones. These compounds can then be further cyclized to generate five-membered heterocycles such as thiadiazoles. For instance, oxidative cyclization of thiosemicarbazones can lead to the formation of 1,3,4-thiadiazoles, while reaction with α-halocarbonyl compounds can produce thiazole (B1198619) derivatives.

Similarly, reaction with different hydrazides can pave the way for other five-membered heterocycles. The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of acylhydrazone intermediates. Furthermore, the versatile triazole ring system is accessible from this starting material. The formation of 1,2,4-triazole (B32235) derivatives can be accomplished through various synthetic routes starting from the corresponding thiosemicarbazone or other activated intermediates.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound:

| Starting Material | Reagent(s) | Resulting Heterocycle |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone |

| This compound thiosemicarbazone | Oxidizing agent (e.g., FeCl3) | 1,3,4-Thiadiazole derivative |

| This compound | Acylhydrazide | Acylhydrazone intermediate |

| Acylhydrazone intermediate | Dehydrating agent (e.g., POCl3) | 1,3,4-Oxadiazole derivative |

| This compound thiosemicarbazone | Base/oxidant | 1,2,4-Triazole derivative |

| This compound | Hydrazonoyl halides | 1,3,4-Thiadiazole derivatives nih.gov |

Contributions to the Total Synthesis of Natural Products Incorporating Isoquinoline (B145761) Scaffolds

The isoquinoline nucleus is a common structural motif found in a vast number of biologically active natural products, including a variety of alkaloids. acs.org While direct total syntheses employing this compound are not extensively documented in the provided search results, its structural features make it a highly plausible and strategic starting material for such endeavors.

For instance, the lamellarin class of marine alkaloids possesses a complex polycyclic system that often includes a substituted isoquinoline core. nih.govnih.gov The synthesis of these molecules requires the strategic introduction of various aryl groups and the formation of fused heterocyclic rings. The bromo and aldehyde functionalities of this compound offer ideal handles for the key bond-forming reactions, such as Suzuki or Stille couplings and intramolecular cyclizations, that are central to the assembly of the lamellarin skeleton.

Similarly, the potent antitumor agent Ecteinascidin 743 contains three tetrahydroisoquinoline units within its intricate structure. nih.gov The total synthesis of such a complex molecule relies on the efficient construction of these isoquinoline building blocks. A substituted 5-bromoisoquinoline (B27571) derivative could serve as a key fragment, with the bromine atom allowing for coupling to other parts of the molecule and the aldehyde providing a route for further functionalization or ring formation.

Development of Advanced Synthetic Intermediates for Targeted Chemical Synthesis

The dual reactivity of this compound allows for its conversion into a variety of more complex and advanced synthetic intermediates. These intermediates can then be used in targeted synthetic routes towards specific molecules with desired properties.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functional groups for further transformations. The bromine atom on the aromatic ring is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce a wide range of substituents at the 5-position.

A key class of intermediates that can be synthesized are the previously mentioned thiosemicarbazones. These compounds are not only precursors to other heterocycles but are also recognized for their own biological activities and their ability to act as chelating agents. The synthesis of this compound thiosemicarbazone creates a more elaborate intermediate where further chemical modifications can be performed on the isoquinoline ring, the thiosemicarbazone moiety, or both.

The following table outlines some of the key transformations for developing advanced intermediates:

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Aldehyde | Oxidation | KMnO4, CrO3 | Carboxylic acid |

| Aldehyde | Reduction | NaBH4, LiAlH4 | Alcohol |

| Aldehyde | Condensation | Thiosemicarbazide | Thiosemicarbazone |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Bromo | Nucleophilic Substitution | Amines, thiols | Amino or thioether group |

Synthesis of Specialized Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological systems and elucidating the function of proteins. nih.gov While direct evidence for the use of this compound as a chemical probe is limited in the provided search results, its structural framework makes it a promising candidate for the development of such tools, particularly fluorescent probes.

A related compound, 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, has been reported to act as a fluorescent probe. acs.org This suggests that the isoquinoline scaffold, when appropriately substituted, can exhibit useful photophysical properties. The extended π-system of the isoquinoline ring in this compound provides a basis for fluorescence. Further modifications, such as the introduction of electron-donating or -withdrawing groups through the bromo or aldehyde functionalities, could be used to tune the fluorescence wavelength and quantum yield. For example, the synthesis of boroisoquinolines has been reported to yield a new family of fluorophores. nih.govresearchgate.netsemanticscholar.orgdocumentsdelivered.com

The aldehyde group can be used to attach the isoquinoline fluorophore to other molecules of interest, such as ligands for a specific protein, creating a targeted fluorescent probe. The bromine atom allows for the introduction of other functionalities, such as reactive groups for covalent labeling of proteins or moieties that can modulate the probe's solubility and cellular permeability.

Facilitation of Chemical Library Generation for Research Purposes

Combinatorial chemistry and diversity-oriented synthesis are powerful strategies for the rapid generation of large collections of compounds, known as chemical libraries, for high-throughput screening in drug discovery and chemical biology. nih.govsemanticscholar.orgimperial.ac.ukwikipedia.org this compound is an excellent starting point for the construction of such libraries due to its two orthogonal reactive sites.

The "split-and-pool" synthesis strategy can be effectively applied using this compound. wikipedia.org In this approach, a large batch of this compound can be reacted with a set of different reagents at the aldehyde position. The resulting products can then be pooled and split into smaller batches, each of which is then reacted with a different reagent at the bromine position via a cross-coupling reaction. This process allows for the exponential generation of a large and diverse library of compounds from a small number of starting materials and reaction steps.

The diversity of the resulting library can be further enhanced by varying the types of reactions performed at each position. For example, the aldehyde could be converted to an amine via reductive amination with a library of primary amines, while the bromo group could be functionalized with a library of boronic acids via Suzuki coupling. This approach enables the systematic exploration of the chemical space around the isoquinoline scaffold, increasing the probability of identifying compounds with desired biological activities.

Future Directions and Emerging Research Avenues for 5 Bromoisoquinoline 1 Carbaldehyde Research

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to sustainability. For 5-Bromoisoquinoline-1-carbaldehyde, this translates to developing manufacturing processes that are not only efficient but also environmentally responsible. Key research trends include:

C-H Functionalization: Direct C-H activation is a paramount strategy for sustainable synthesis. By directly targeting the carbon-hydrogen bonds on the isoquinoline (B145761) core to introduce the aldehyde group, chemists can significantly shorten synthetic pathways, thereby reducing waste and the need for pre-functionalized starting materials. Future work will likely focus on creating more selective and robust catalytic systems to achieve this transformation.

Photoredox Catalysis: Harnessing the power of visible light, photoredox catalysis presents a greener alternative to conventional, heat-intensive synthetic methods. The application of light-driven reactions for the synthesis of isoquinoline-1-carbaldehydes is an active area of research, with the potential to be conducted under milder and more environmentally friendly conditions.

Biocatalysis: The use of enzymes in chemical synthesis offers exceptional selectivity and operates under benign conditions, such as in water at room temperature. The development of custom-designed enzymes for the specific production of this compound could represent a paradigm shift towards truly sustainable manufacturing.

| Synthetic Approach | Key Advantages | Primary Research Goal |

| C-H Functionalization | High atom economy, fewer synthetic steps | Development of highly selective catalysts |

| Photoredox Catalysis | Use of a renewable energy source, mild reaction conditions | Design of novel and efficient photocatalytic systems |

| Biocatalysis | Excellent selectivity, environmentally friendly conditions | Engineering of specific enzymes for the target synthesis |

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

Unlocking the full potential of this compound requires a deeper understanding of its reactivity. Researchers are actively exploring novel catalytic systems to discover new chemical transformations.

Asymmetric Catalysis: A significant focus is on the development of chiral catalysts that can control the stereochemical outcome of reactions involving the aldehyde functional group. This would enable the synthesis of single-enantiomer isoquinoline derivatives, which are of high value in the development of new pharmaceuticals.

Dual Catalysis: The synergistic combination of two distinct catalysts in a single reaction vessel can facilitate unique transformations that are otherwise unattainable. The use of dual catalytic systems, for instance, pairing a transition metal with an organocatalyst, is a promising strategy for discovering new ways to functionalize this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Bridging the gap between laboratory-scale discovery and industrial-scale production necessitates the adoption of advanced manufacturing technologies. Flow chemistry and automated synthesis are at the forefront of this transition.

Continuous Flow Synthesis: By conducting reactions in continuous-flow reactors, chemists can achieve precise control over critical parameters like temperature, pressure, and reaction time. This often leads to higher yields, improved product purity, and enhanced safety. The development of flow-based processes for the synthesis and subsequent modification of this compound is a key area of future development.

High-Throughput Experimentation: Automated platforms allow for the rapid screening of a vast array of reaction conditions, catalysts, and substrates. This accelerates the pace of research, enabling faster discovery and optimization of new reactions for producing novel isoquinoline compounds.

| Technology | Core Benefits | Relevance to this compound |

| Flow Chemistry | Enhanced control, improved safety, and scalability | Enables continuous production and derivatization |

| Automated Synthesis | Rapid screening and optimization of reactions | Accelerates the discovery of new synthetic methods and catalysts |

Potential for Advanced Materials Science Applications Derived from Isoquinoline Carbaldehydes

The distinct electronic and photophysical characteristics of the isoquinoline ring system make its derivatives attractive candidates for use in advanced materials.

Organic Electronics: Functionalized isoquinolines are being investigated as components of novel organic materials. Derivatives of this compound could be integrated into organic light-emitting diodes (OLEDs), potentially leading to more efficient and durable display and lighting technologies.

Chemosensors: The aldehyde group of this compound can be chemically modified to create molecules that selectively bind to specific analytes. This opens the door to the development of sensitive and selective chemosensors for applications ranging from environmental monitoring to medical diagnostics.

Functional Polymers: The incorporation of isoquinoline units into polymer chains can result in materials with unique optical, electronic, or catalytic properties. The bromine atom on this compound serves as a convenient attachment point for polymerization reactions.

Computational Design and Predictive Modeling of Novel Functionalized Isoquinoline Compounds

Computational chemistry has become an essential tool for modern chemical research, enabling scientists to predict molecular properties and guide experimental work.

Rational Catalyst Design: Computational modeling, particularly Density Functional Theory (DFT), allows for the in-silico design of new catalysts with improved activity and selectivity for the synthesis of this compound and its derivatives.

Property Prediction: The spectroscopic and electronic properties of yet-to-be-synthesized isoquinoline compounds can be accurately predicted using computational methods. This is invaluable for both the characterization of new molecules and the design of materials with targeted functionalities.

Virtual Screening: Large digital libraries of isoquinoline derivatives can be computationally screened to identify promising candidates for specific biological or material applications. This in-silico approach significantly streamlines the discovery process, saving both time and resources.

| Computational Method | Application Area | Impact on Research & Development |

| Density Functional Theory (DFT) | Catalyst design, property prediction | Facilitates rational design and accelerates discovery |

| Virtual Screening | Identification of lead compounds | Enables efficient exploration of vast chemical possibilities |

Q & A

Q. What are the standard synthetic routes for 5-Bromoisoquinoline-1-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves bromination of isoquinoline precursors followed by formylation. A common method uses bromine or N-bromosuccinimide (NBS) for bromination, followed by the Vilsmeier-Haack reaction for formylation. Key variables include temperature (e.g., 0–5°C for bromination) and stoichiometric ratios of reagents. For example, excess NBS improves regioselectivity in bromination . Purification often involves column chromatography with ethyl acetate/hexane mixtures.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : and NMR identify bromine and aldehyde protons (δ 9.8–10.2 ppm for CHO) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities, such as halogen bonding or planarity of the isoquinoline ring .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (236.06 g/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

Use fume hoods for bromination steps due to toxic bromine vapors. Personal protective equipment (gloves, goggles) is mandatory. Waste must comply with local regulations for halogenated organics. Emergency protocols include immediate rinsing for skin/eye contact and medical consultation for inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the formylation step?

Low yields may stem from incomplete bromination or side reactions. Troubleshooting steps:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom at position 5 acts as a leaving group, enabling substitutions with nucleophiles (e.g., amines, thiols). DFT calculations can model transition states to predict regioselectivity. For example, electron-withdrawing aldehyde groups at position 1 activate the ring for SNAr mechanisms at position 5 .

Q. How can computational chemistry tools enhance the design of this compound derivatives for medicinal applications?

- Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., viral proteases).

- QSAR models : Correlate substituent electronegativity with bioactivity (e.g., antiviral IC values) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How should researchers resolve contradictions in reported crystallographic data for halogenated isoquinolines?

- Re-refine raw diffraction data using SHELXL with updated scattering factors.

- Validate hydrogen bonding networks via Hirshfeld surface analysis.

- Cross-reference with spectroscopic data (e.g., IR for carbonyl stretches) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.